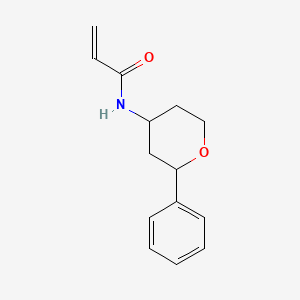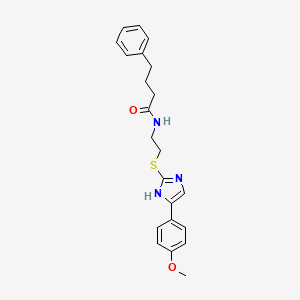![molecular formula C22H19N5O2 B2945253 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea CAS No. 942002-04-2](/img/no-structure.png)
1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized through various methods, including cyclization reactions .Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea” would likely involve a quinazolin-4-one core, with additional functional groups attached. The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, its melting point, solubility, and NMR spectra would need to be determined experimentally .科学的研究の応用
Antimicrobial and Antifungal Activities
A study by Buha et al. synthesized and screened a series of substituted quinazolines, including urea derivatives, for antimicrobial activity against various microorganisms. These compounds showed broad-spectrum activity against tested species, indicating their potential as antimicrobial agents (Buha et al., 2012). Similarly, Singh and Pandey developed new pyrido quinazolones with antibacterial and antifungal activities, underscoring the versatility of quinazoline derivatives in combating infectious diseases (Singh & Pandey, 2006).
Synthesis of Novel Compounds
Research has explored the synthesis of novel quinazoline and urea derivatives for various applications. For instance, the synthesis of fused quinazolinones from N-pyridylindoles under oxidative conditions suggests a method for creating new compounds with potential biological activities (Garia & Jain, 2019). Another study by Ivanov focused on synthesizing 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from urea derivatives, demonstrating the potential for creating complex molecules for further biological evaluation (Ivanov, 2006).
Antiviral Activity
Pandey et al. reported on the synthesis and antiviral activity of 2,3‐disubstituted quinazolones, showing potential against Japanese encephalitis virus and Herpes simplex virus, indicating that derivatives of quinazolines could be valuable in the development of new antiviral agents (Pandey et al., 2008).
作用機序
Target of Action
Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a target for treating Alzheimer’s disease .
Mode of Action
Based on its structural similarity to known ache inhibitors, it is plausible that it may inhibit ache, thereby increasing the concentration of acetylcholine in the brain, which could potentially alleviate the symptoms of alzheimer’s disease .
Biochemical Pathways
If it acts as an ache inhibitor, it would affect the cholinergic pathway by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Result of Action
If it acts as an ache inhibitor, it could potentially increase the concentration of acetylcholine in the brain, which could help alleviate the symptoms of alzheimer’s disease .
Safety and Hazards
将来の方向性
The future directions for research on “1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea” would likely involve further exploration of its potential uses, particularly in the field of medicine. This could include studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea involves the condensation of 2-oxo-3-(pyridin-3-ylmethyl)quinazoline-4-carboxylic acid with benzylamine, followed by the reaction of the resulting intermediate with phosgene and subsequent treatment with urea.", "Starting Materials": ["2-oxo-3-(pyridin-3-ylmethyl)quinazoline-4-carboxylic acid", "benzylamine", "phosgene", "urea"], "Reaction": ["Step 1: Condensation of 2-oxo-3-(pyridin-3-ylmethyl)quinazoline-4-carboxylic acid with benzylamine in the presence of a coupling agent such as EDC or DCC to form the corresponding benzylamide intermediate.", "Step 2: Reaction of the benzylamide intermediate with phosgene to form the corresponding benzyl isocyanate intermediate.", "Step 3: Treatment of the benzyl isocyanate intermediate with urea in the presence of a base such as triethylamine to form the final product, 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea."] } | |
CAS番号 |
942002-04-2 |
分子式 |
C22H19N5O2 |
分子量 |
385.427 |
IUPAC名 |
1-benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C22H19N5O2/c28-21(24-14-16-7-2-1-3-8-16)26-20-18-10-4-5-11-19(18)25-22(29)27(20)15-17-9-6-12-23-13-17/h1-13H,14-15H2,(H2,24,26,28) |
InChIキー |
RYVJLFJBXVEKBE-LHLOQNFPSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CN=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(4-fluorophenyl)-3-((3-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2945171.png)
![6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2945173.png)
![4-cyclopropyl-3-methyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2945174.png)

![(2Z)-N-(4-chlorophenyl)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2945178.png)



![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2945186.png)


![N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide](/img/structure/B2945190.png)
![Ethyl 2-[2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]benzenecarboxylate](/img/structure/B2945193.png)